molecular formula C15H15NO2 B6456163 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2363714-02-5

4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6456163
CAS No.: 2363714-02-5
M. Wt: 241.28 g/mol
InChI Key: FCQTVDUYUSQEFK-UHFFFAOYSA-N
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Description

The compound “4’-(dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde” is a derivative of benzaldehyde, specifically 4-(dimethylamino)benzaldehyde . It is also known as Ehrlich’s reagent . The compound has a molecular weight of 149.1897 and its IUPAC Standard InChI is InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 .


Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)benzaldehyde can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “4’-(dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde” are not available, there are studies on similar compounds. For example, 4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(dimethylamino)benzaldehyde include a melting point of 347 K and a boiling point of 449.7 K at 0.023 bar . The enthalpy of fusion is 19.07 kJ/mol at a temperature of 346.2 K .

Scientific Research Applications

4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde has been widely used in scientific research, particularly in the fields of organic chemistry, pharmaceuticals, and materials science. It has been used as a ligand in the synthesis of various metal complexes, as a substrate in enzyme-catalyzed reactions, and as a reagent in the synthesis of various organic compounds. This compound has also been used in the study of enzymes and their mechanisms of action, in the synthesis of biologically active compounds, and in the study of the structure and properties of various materials.

Mechanism of Action

The mechanism of action of 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde is largely dependent on the reaction conditions and the substrate it is reacting with. In the presence of metal ions, this compound forms stable complexes, which can then be used as catalysts in various reactions. In the presence of nucleophiles, this compound can act as a substrate, undergoing a substitution reaction. In the presence of electrophiles, this compound can undergo a reaction to form a variety of products, such as aldehydes and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, due to its reactivity towards nucleophiles and electrophiles, this compound has the potential to interact with various biological molecules, such as proteins and nucleic acids. This could potentially lead to a variety of effects, including the inhibition of certain enzymes and the activation of certain receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments is its high reactivity and its ability to form stable complexes with metal ions. This makes it an ideal reagent for the synthesis of various organic compounds and metal complexes. However, this compound is also highly reactive towards nucleophiles and electrophiles, which can lead to unwanted side reactions. Additionally, this compound is volatile and flammable, and should be handled with caution.

Future Directions

Given its reactivity towards nucleophiles and electrophiles, there are a number of potential future directions for research involving 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. These include the development of new methods for the synthesis of organic compounds and metal complexes, the study of its interactions with proteins and nucleic acids, and the development of new applications for this compound in the fields of organic chemistry, pharmaceuticals, and materials science. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, and its potential therapeutic applications.

Synthesis Methods

4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde can be synthesized from various starting materials, such as 1,4-dibromobenzene, 4-hydroxybenzaldehyde, and dimethylamine. The most common method for the synthesis of this compound is the reaction of 1,4-dibromobenzene and 4-hydroxybenzaldehyde in the presence of dimethylamine. This reaction is carried out in aqueous solution at temperatures of 80-90°C, and yields this compound in high yields.

Safety and Hazards

The safety data sheet for 4-(dimethylamino)benzaldehyde indicates that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It is also noted that spillage and fire water can cause pollution of watercourses .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-7-5-11(6-8-14)12-3-4-13(10-17)15(18)9-12/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQTVDUYUSQEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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